molecular formula C21H20N4O3 B12789462 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- CAS No. 60532-36-7

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)-

Cat. No.: B12789462
CAS No.: 60532-36-7
M. Wt: 376.4 g/mol
InChI Key: FHXJACAYPLIWIC-UHFFFAOYSA-N
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Description

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- is a complex organic compound that belongs to the class of triazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazolo-triazine core.

    Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like halides or organometallic compounds.

    Oxidation and Reduction: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form higher oxidation state products.

    Reduction: Reaction with reducing agents to form lower oxidation state products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactivity.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine Derivatives: Compounds with similar triazine core structures.

    Triazolo Compounds: Compounds containing triazolo rings.

    Phenylethyl Derivatives: Compounds with phenylethyl groups.

Uniqueness

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

60532-36-7

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-phenyl-8-(2-phenylethyl)-2,4,6,8-tetrazatricyclo[5.2.2.02,6]undecane-3,5,9-trione

InChI

InChI=1S/C21H20N4O3/c26-19-17-11-12-18(22(19)14-13-15-7-3-1-4-8-15)25-21(28)23(20(27)24(17)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

FHXJACAYPLIWIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C(=O)C1N3N2C(=O)N(C3=O)C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

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